molecular formula C12H15Cl2NO4S B11816173 (2S)-2-[(2,6-dichlorophenyl)sulfonylamino]-4-methylpentanoic acid

(2S)-2-[(2,6-dichlorophenyl)sulfonylamino]-4-methylpentanoic acid

Cat. No.: B11816173
M. Wt: 340.2 g/mol
InChI Key: ZGTSGKVKLXVHQP-JTQLQIEISA-N
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Description

((2,6-dichlorophenyl)sulfonyl)leucine is a chemical compound with the molecular formula C12H15Cl2NO4S. It is characterized by the presence of a sulfonyl group attached to a 2,6-dichlorophenyl ring and a leucine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2,6-dichlorophenyl)sulfonyl)leucine typically involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with leucine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for ((2,6-dichlorophenyl)sulfonyl)leucine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

((2,6-dichlorophenyl)sulfonyl)leucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

((2,6-dichlorophenyl)sulfonyl)leucine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ((2,6-dichlorophenyl)sulfonyl)leucine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((2,6-dichlorophenyl)sulfonyl)leucine is unique due to its specific combination of a 2,6-dichlorophenyl ring and a leucine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H15Cl2NO4S

Molecular Weight

340.2 g/mol

IUPAC Name

(2S)-2-[(2,6-dichlorophenyl)sulfonylamino]-4-methylpentanoic acid

InChI

InChI=1S/C12H15Cl2NO4S/c1-7(2)6-10(12(16)17)15-20(18,19)11-8(13)4-3-5-9(11)14/h3-5,7,10,15H,6H2,1-2H3,(H,16,17)/t10-/m0/s1

InChI Key

ZGTSGKVKLXVHQP-JTQLQIEISA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=C(C=CC=C1Cl)Cl

Canonical SMILES

CC(C)CC(C(=O)O)NS(=O)(=O)C1=C(C=CC=C1Cl)Cl

Origin of Product

United States

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